molecular formula C15H18N4O2S B5754945 N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5754945
M. Wt: 318.4 g/mol
InChI Key: QLLLZTIXCZGKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thioacetamide derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the formation of metal complexes with various metal ions. These metal complexes can then interact with biological molecules, such as proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit various biochemical and physiological effects. In one study, N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages as a research compound, including its high purity, stability, and low toxicity. However, one of the main limitations of N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several possible future directions for research involving N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential area of research is the development of new metal complexes using N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a ligand, which could have applications in catalysis and material science. Another possible direction is the investigation of the potential therapeutic applications of N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its interactions with biological molecules.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its use as a ligand for metal complexes. N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can form complexes with various metal ions, such as copper, nickel, and cobalt, which have been studied for their potential applications in catalysis, electrochemistry, and material science.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-4-19-11(3)17-18-15(19)22-9-14(21)16-13-7-5-12(6-8-13)10(2)20/h5-8H,4,9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLLZTIXCZGKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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